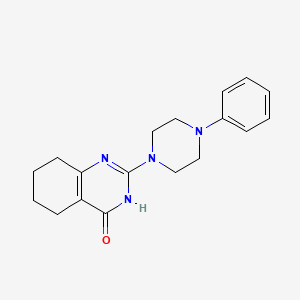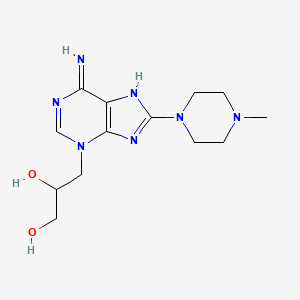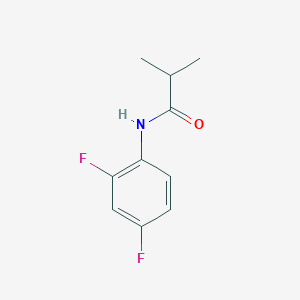![molecular formula C14H20BrNO3 B6057573 [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6057573.png)
[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a brominated and dimethoxylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol typically involves the following steps:
Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 5-position of the aromatic ring.
Formation of Pyrrolidine Ring: The brominated intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidine ring.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include alcohols or amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving brominated aromatic compounds.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the pyrrolidine moiety can interact with specific binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
- [1-[(5-Bromo-2,3-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol
- [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol
Comparison:
- Structural Differences: The position of the methoxy groups and the type of nitrogen-containing ring (pyrrolidine vs. piperidine) can significantly affect the compound’s properties and reactivity.
- Unique Features: The specific substitution pattern and the presence of the bromine atom make [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol unique in its reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(16)9-17/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUCJMBGAXLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC2CO)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)
![5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide](/img/structure/B6057502.png)
![9-(3-chlorophenyl)-7-cyclopentyl-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6057506.png)
![2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide](/img/structure/B6057515.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one](/img/structure/B6057518.png)

![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)
![1-(2,4-Dichlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)

![2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6057570.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6057582.png)
